molecular formula C19H22N2O5S2 B5297720 4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide

4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B5297720
M. Wt: 422.5 g/mol
InChI Key: VNEGMBJMNOTFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MTSEA, is a sulfhydryl-modifying reagent that is commonly used in scientific research. This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and molecular biology.

Mechanism of Action

4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can lead to changes in protein structure and function, which can be used to study the role of cysteine residues in protein function. 4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide can also be used to selectively label cysteine residues in proteins, which can be used to study protein-protein interactions.
Biochemical and Physiological Effects:
4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. This compound can modify the function of ion channels and transporters, which can affect cellular signaling and metabolism. 4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide can also modify the function of enzymes, which can affect cellular metabolism and signaling. In addition, 4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide can affect the structure and function of proteins, which can affect cellular processes such as DNA replication and transcription.

Advantages and Limitations for Lab Experiments

4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide has several advantages for lab experiments, including its ability to selectively modify cysteine residues in proteins and its wide range of applications in various fields. However, there are also limitations to the use of 4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments. For example, 4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide can be toxic to cells at high concentrations, and its effects on protein function can be difficult to predict.

Future Directions

There are several future directions for research on 4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of research is the development of new sulfhydryl-modifying reagents that can selectively modify other amino acid residues in proteins. Another area of research is the development of new methods for studying protein-protein interactions using 4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide. Finally, there is a need for further research on the biochemical and physiological effects of 4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide, as well as its potential applications in drug discovery and development.

Synthesis Methods

4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 3-(methylthio)aniline, followed by the reaction of the resulting product with 4-morpholinecarboxylic acid to form the final product. This synthesis method has been optimized to produce high yields of 4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide with high purity.

Scientific Research Applications

4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide has been widely used in scientific research due to its ability to selectively modify cysteine residues in proteins. This compound has been used to study the role of cysteine residues in protein structure and function, as well as to investigate the mechanisms of protein-protein interactions. 4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been used to study the function of ion channels and transporters, as well as to investigate the mechanisms of action of various drugs.

properties

IUPAC Name

4-methoxy-N-(3-methylsulfanylphenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-25-18-7-6-16(13-17(18)19(22)21-8-10-26-11-9-21)28(23,24)20-14-4-3-5-15(12-14)27-2/h3-7,12-13,20H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEGMBJMNOTFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[3-(methylsulfanyl)phenyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

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